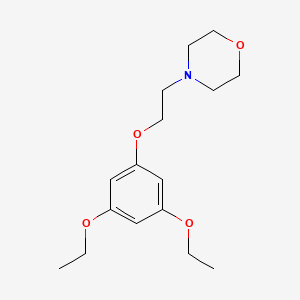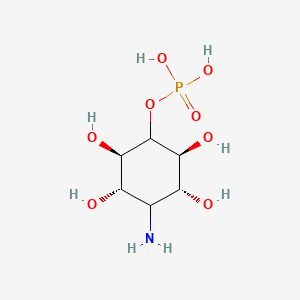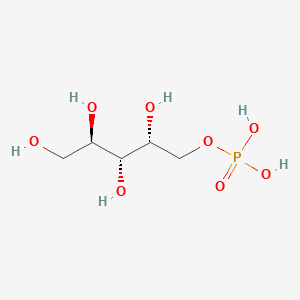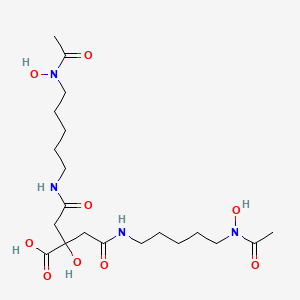
Arthrobactin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arthrobactin is a hydroxy fatty acid.
Applications De Recherche Scientifique
Natural Pigment Production : Arthrobacter species are known for producing pigments in a wide range of hues, such as orange, yellow, blue, green, and red. These pigments have potential applications as natural colorants in various industries due to their biotechnological advantages (Sutthiwong et al., 2014).
Environmental Survival and Adaptation : The genome of Arthrobacter aurescens TC1, isolated from a soil spill site, suggests that its environmental prevalence may be due to its ability to survive under stressful conditions, such as starvation, radiation, oxygen radicals, and toxic chemicals (Mongodin et al., 2006).
Genetic Studies and Transformation : Optimization of electroporation conditions for Arthrobacter with plasmid PART2 highlights the potential for genetic studies and DNA transfer within this genus, which can be useful for various research applications (Zhang et al., 2011).
Bioremediation and Environmental Repair : Some species of Arthrobacter have shown the capability of degrading pesticides, fixing nitrogen, and treating sewage, making them important for environmental repair and bioremediation efforts (Fu et al., 2014).
Biosorption of Metal Ions : Arthrobacter sp. has been tested for its ability to sorb copper, cadmium, and iron ions, which is significant for bioremediation of heavy metal pollution (Pagnanelli et al., 2000).
Antibiotic Production : Certain Arthrobacter strains, isolated from the Arctic Ocean, have been found to produce antibiotic compounds, namely arthrobacilins, under different culture conditions (Wietz et al., 2011).
Cold Adaptation and Stress Resistance : Comparative genomics of Arthrobacter from the Sikkim Himalaya provided insights into their survivability under high-altitude stress conditions, emphasizing their potential role in ecological studies and biotechnological applications in cold environments (Mukhia et al., 2020).
Role in Cheese Ripening : Arthrobacter bergerei sp. nov. and Arthrobacter arilaitensis sp. nov., isolated from the surfaces of cheeses, indicate the potential role of Arthrobacter species in the food industry, particularly in cheese ripening and flavor development (Irlinger et al., 2005).
Propriétés
Numéro CAS |
39007-57-3 |
|---|---|
Nom du produit |
Arthrobactin |
Formule moléculaire |
C20H36N4O9 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
4-[5-[acetyl(hydroxy)amino]pentylamino]-2-[2-[5-[acetyl(hydroxy)amino]pentylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H36N4O9/c1-15(25)23(32)11-7-3-5-9-21-17(27)13-20(31,19(29)30)14-18(28)22-10-6-4-8-12-24(33)16(2)26/h31-33H,3-14H2,1-2H3,(H,21,27)(H,22,28)(H,29,30) |
Clé InChI |
BPEXJHGGARTCIR-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O |
SMILES canonique |
CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O |
Autres numéros CAS |
39007-57-3 |
Synonymes |
arthrobactin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



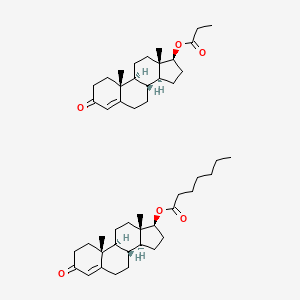
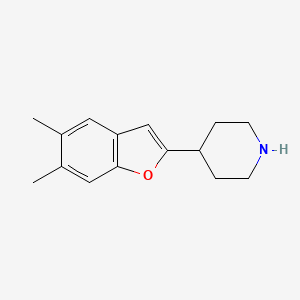

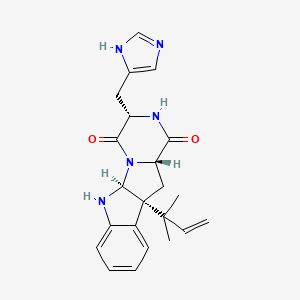
![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)
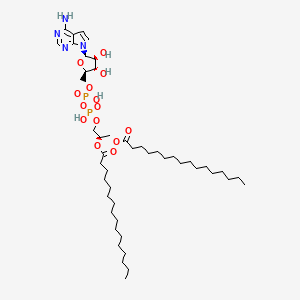
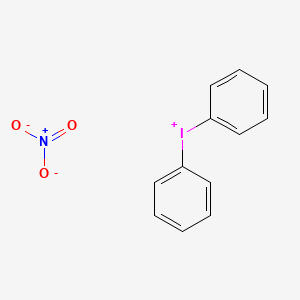
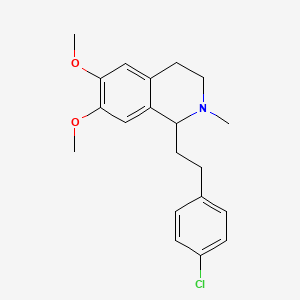
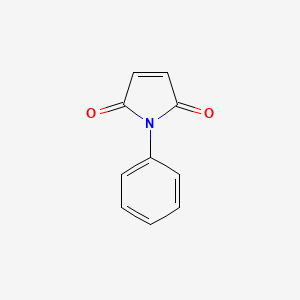
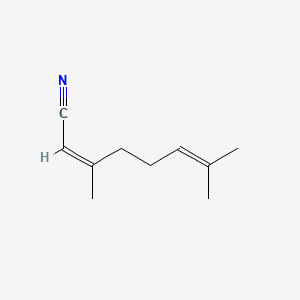
![4-[oxo-(pyridin-4-ylamino)methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B1203480.png)
